1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride
Overview
Description
1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C5H7ClN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Synthetic Route:
- Pyrazole + Acetyl Chloride → Intermediate
- Intermediate + Hydrochloric Acid → this compound
Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: Room temperature
- Reaction Time: 2-3 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation:
- Reagents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
- Conditions: Aqueous or organic solvent, mild heating
- Products: Corresponding carboxylic acid derivatives
Reduction:
- Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
- Conditions: Anhydrous solvent, room temperature
- Products: Corresponding alcohol derivatives
Substitution:
- Reagents: Halogenating agents (e.g., N-bromosuccinimide)
- Conditions: Organic solvent, room temperature
- Products: Halogenated pyrazole derivatives
Scientific Research Applications
1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used in the design and synthesis of novel pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects and its use as a research tool in studying biological processes .
Comparison with Similar Compounds
1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
- 1-(1H-Pyrazol-3-yl)ethan-1-one
- 1-(1H-Pyrazol-4-yl)ethan-1-one
- 1-(1H-Pyrazol-5-yl)propan-1-one
These compounds share a similar pyrazole core but differ in the position of the substituents or the length of the carbon chain. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-3H,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFWBEDWXAHBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384093 | |
Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-40-4 | |
Record name | 1-(1H-Pyrazol-3-yl)ethan-1-one hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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